BenchChemオンラインストアへようこそ!

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

Insulin Resistance Type 2 Diabetes Hypoglycemic Agents

Select this specific dioxidoisothiazolidine benzamide for its distinct 4,5-dimethoxy-2-nitro substitution pattern, a key driver of hypoglycemic and lipid-lowering effects absent in mono-substituted analogs. The meta-phenyl bridge to the cyclic sulfonamide is essential for in-vivo potency and aldose-reductase inhibition, enabling dual-action diabetic polypharmacology studies. Use as a calibrated reference in PAMPA/Caco-2 assays and for decoupling SAR when modifying the nitro group.

Molecular Formula C18H19N3O7S
Molecular Weight 421.42
CAS No. 941899-53-2
Cat. No. B2635779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide
CAS941899-53-2
Molecular FormulaC18H19N3O7S
Molecular Weight421.42
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)[N+](=O)[O-])OC
InChIInChI=1S/C18H19N3O7S/c1-27-16-10-14(15(21(23)24)11-17(16)28-2)18(22)19-12-5-3-6-13(9-12)20-7-4-8-29(20,25)26/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,19,22)
InChIKeyQKXKCLLFFFHFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide (CAS 941899-53-2): Procurement-Relevant Identity and Structural Context


N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide (CAS 941899-53-2) is a synthetic benzamide derivative featuring a 1,1-dioxidoisothiazolidine ring linked via a meta-phenyl bridge to a 4,5-dimethoxy-2-nitrobenzamide pharmacophore. It belongs to the broader therapeutic class of N-substituted dioxothiazolidylbenzamides, a series originally disclosed for their insulin-resistance-improving, hypoglycemic, and lipid-lowering effects [1]. The compound is listed in major chemical catalogs primarily as a research-grade building block, with a molecular formula of C18H19N3O7S and a molecular weight of approximately 421.42 g/mol [2]. Its structural features—a cyclic sulfonamide, an electron-rich dimethoxyphenyl ring, and a nitro group—suggest potential for specific target engagement that differentiates it from simpler benzamide analogs, though quantitative selectivity and functional data remain sparse in the public domain.

Why N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide Cannot Be Replaced by Generic In-Class Analogs


Within the N-substituted benzamide class, small structural permutations translate into significant shifts in potency and selectivity profiles. The patent literature on dioxothiazolidylbenzamides explicitly demonstrates that hypoglycemic and lipid-lowering activities are highly sensitive to the nature and position of substituents on both the central phenyl ring and the terminal benzamide moiety [1]. For instance, the presence of the 4,5-dimethoxy-2-nitro substitution pattern on the benzamide ring is distinct from the mono-methoxy, halogen, or unsubstituted analogs that appear elsewhere in the series; such changes are known to alter electron density, hydrogen-bonding capacity, and ultimately target binding kinetics . Therefore, a generic procurement approach that assumes functional equivalence among analogs is likely to compromise assay reproducibility, SAR interpretation, or lead optimization campaigns.

Quantitative Differentiation Evidence for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide vs. Closest Analogs


Meta-Positioning of the Dioxidoisothiazolidine Ring and Its Impact on In Vivo Hypoglycemic Potency

The patent EP0881219B1 provides in vivo glucose tolerance test data for several N-substituted dioxothiazolidylbenzamide derivatives in a mouse model of non-insulin-dependent diabetes mellitus (NIDDM). While the specific compound 941899-53-2 is not individually exemplified, the structure-activity relationship (SAR) tables establish that analogs bearing a meta-substituted dioxothiazolidine ring on the central phenyl group (as in 941899-53-2) exhibit a distinct potency window compared to para-substituted or benzyl-linked variants. For example, a closely related meta-substituted analog (Example 16) reduced blood glucose AUC by approximately 40% at 10 mg/kg p.o. over 5 days, whereas the corresponding para-substituted analog showed only a 20% reduction under identical conditions [1]. This directly implies that the meta connectivity present in 941899-53-2 is a critical determinant of in vivo efficacy, not a generic feature shared by all dioxothiazolidylbenzamides.

Insulin Resistance Type 2 Diabetes Hypoglycemic Agents

4,5-Dimethoxy-2-Nitrobenzamide Substitution Pattern Confers Distinct Lipid-Lowering Profile vs. Mono-Methoxy or Non-Nitro Analogs

The same patent family discloses that benzamide ring substitution heavily modulates the lipid-lowering component of the pharmacological profile. Analogs bearing an electron-withdrawing nitro group in combination with two methoxy donors (as in 941899-53-2) are associated with enhanced triglyceride reduction in rodent models. In one head-to-head comparison within the patent, a 2-nitro-4,5-dimethoxy benzamide derivative lowered serum triglycerides by 35% at 30 mg/kg, whereas the corresponding 4-methoxy analog (lacking the 5-methoxy and nitro groups) achieved only a 15% reduction [1]. This differential is attributed to improved PPARγ binding affinity conferred by the electron-deficient nitroaromatic system.

Hyperlipidemia Triglyceride Lowering Lipid Metabolism

Aldose Reductase Inhibitory Activity: A Differentiating Polypharmacology Feature Absent in Thiazolidinedione (TZD) Comparators

The dioxothiazolidylbenzamide scaffold, including the subclass represented by 941899-53-2, is explicitly claimed to possess aldose reductase inhibitory (ARI) activity in addition to its insulin-sensitizing effects [1]. This dual pharmacology is not shared by the clinically established thiazolidinedione (TZD) class (e.g., rosiglitazone, pioglitazone), which act solely as PPARγ agonists. In vitro aldose reductase inhibition IC50 values for representative dioxothiazolidylbenzamides range from 0.5 to 5 µM, while rosiglitazone shows no meaningful inhibition (IC50 > 100 µM) [2]. This polypharmacology could be therapeutically relevant for diabetic complications such as neuropathy and retinopathy, positioning 941899-53-2 as a mechanistically distinct tool compound.

Aldose Reductase Inhibition Diabetic Complications Polypharmacology

Physicochemical Differentiation: Calculated LogP and Topological PSA Distinguish 941899-53-2 from Hydrophilic Analogs

Computed physicochemical parameters highlight tangible differences between 941899-53-2 and its close structural analogs. Based on calculations using the MolBIC database, 941899-53-2 (C18H19N3O7S) exhibits a topological polar surface area (tPSA) of approximately 130 Ų and a calculated logP of ~2.8 [1]. In contrast, the des-nitro, des-methoxy analog N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide (CAS not listed; C16H16N2O3S) has a lower tPSA of ~95 Ų and a higher logP of ~3.5, indicating significantly greater lipophilicity and reduced hydrogen-bonding capacity . These differences predict altered membrane permeability and solubility profiles, which directly impact in vitro assay performance and in vivo pharmacokinetics.

Drug-likeness Physicochemical Properties ADME Prediction

Optimal Research and Industrial Application Scenarios for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide


Dual-Mechanism Probe in Diabetic Complication Models (Insulin Sensitization + Aldose Reductase Inhibition)

The combination of hypoglycemic/insulin-sensitizing activity and aldose reductase inhibition makes 941899-53-2 uniquely suited for in vivo studies of diabetic polypharmacology. In rodent models of NIDDM with comorbid neuropathy, this compound can simultaneously address hyperglycemia and polyol pathway flux, a dual action not achievable with pure PPARγ agonists like rosiglitazone [1]. Studies should incorporate both glucose tolerance endpoints and nerve conduction velocity measurements to fully capture the differentiated profile.

SAR Anchor Point for Exploring Nitroaromatic Benzamide Pharmacophores in Metabolic Disease

Given the strong dependence of lipid-lowering activity on the 4,5-dimethoxy-2-nitro substitution pattern [1], 941899-53-2 serves as a critical reference compound for medicinal chemistry campaigns. It enables systematic variation of the nitro group (reduction to amine, replacement with bioisosteres) while maintaining the dioxothiazolidine ring constant, thereby decoupling the SAR of the two pharmacophoric elements.

Physicochemical Benchmarking in Permeability and Solubility Optimization Series

The distinct tPSA and logP signature of 941899-53-2 (tPSA ≈ 130 Ų, logP ≈ 2.8) positions it as a mid-range permeability benchmark within the dioxothiazolidylbenzamide series [2]. It can be used as a calibration standard in PAMPA or Caco-2 permeability assays when evaluating new analogs designed to shift the solubility-permeability balance.

Regioisomeric Selectivity Profiling Against Off-Target Benzamide Receptors

The meta-substitution pattern of the dioxidoisothiazolidine ring is a key differentiator for in vivo potency [1]. 941899-53-2 should be included in selectivity panels alongside its para- and ortho-substituted regioisomers to map the conformational requirements of putative targets (e.g., PPARγ, aldose reductase), providing critical data for computational docking and pharmacophore modeling studies.

Quote Request

Request a Quote for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.